molecular formula C7H16N2 B8519001 2-Methyl-4-ethylhexahydropyrimidine

2-Methyl-4-ethylhexahydropyrimidine

Cat. No. B8519001
M. Wt: 128.22 g/mol
InChI Key: SLCHVDWAOLNLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-ethylhexahydropyrimidine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-ethylhexahydropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-ethylhexahydropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-4-ethylhexahydropyrimidine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

4-ethyl-2-methyl-1,3-diazinane

InChI

InChI=1S/C7H16N2/c1-3-7-4-5-8-6(2)9-7/h6-9H,3-5H2,1-2H3

InChI Key

SLCHVDWAOLNLDR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC(N1)C

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Sixty grams of 1,3-diaminopentane (96.7% purity, 0.569 mole), 60 g acetonitrile (1.46 moles) and 1 g of wet Raney® nickel (Raney 2800) catalyst were charged to a 300 ml stainless steel autoclave reactor. The mixture was stirred and heated at 90° C. and 500 psig hydrogen pressure for 6 hours. Capillary GC analysis of the cooled product indicated a 36% conversion of 1,3-diaminopentane and 97.4% yield of 2-methyl-4-ethylhexahydropyrimidine. The reactor was recharged with 25 ml (19.5 g) additional acetonitrile and run at 90° C. and 500 psig for 21 hours. Capillary GC analysis of the mixture indicated a 92.1% conversion of 1,3-diaminopentane and 98% yield of 2-methyl-4-ethylhexahydropyrimidine, b.p. 71° C./20 mm Hg. The structure was confirmed by comparison with a mass spectrum of the hexahydropyrimidine obtained by the condensation of 1,3-diaminopentane and acetaldehyde at 50° C.
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Synthesis routes and methods IV

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Ninety grams (96.8% purity, 0.854 mole) 1,3-diaminopentane, 60 g acetonitrile (1.46 moles) and 3 g Cr promoted Raney® cobalt catalyst were charged to a 300 ml autoclave described in Example 1. The mixture was stirred and heated at 90° C. and 650 psig pressure for 5 hours followed by cooling to 25° C. Analysis of the filtered product on a capillary GC column showed a 14% conversion of 1,3-diaminopentane and 96.2% yield of 2-methyl-4-ethylhexahydropyrimidine
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Synthesis routes and methods V

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Ninety grams (96.8% purity, 0.854 mole) 1,3-diaminopentane, 60 g acetonitrile (1.46 moles) and 3 g powdered nickel on alumina catalyst were charged to a 300 ml autoclave described in Example 1. The mixture was stirred and heated at 90° C. and 650 psig pressure for 6 hours followed by cooling to 25° C. Analysis of the filtered product on a capillary GC column showed a 42.9% conversion of 1,3-diaminopentane and 94% yield of 2-methyl-4-ethylhexahydropyrimidine.
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